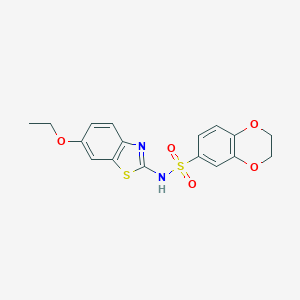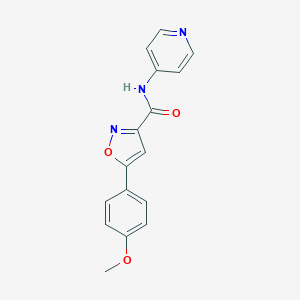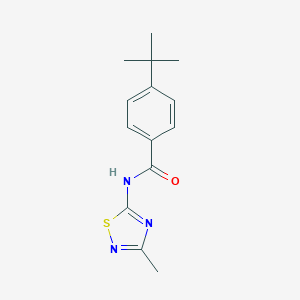
3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, also known as A-769662, is a chemical compound that has gained attention in scientific research due to its potential as an activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation.
Mecanismo De Acción
3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that allow for phosphorylation and activation of the α-subunit. Activated AMPK then promotes the uptake and utilization of glucose and fatty acids, while inhibiting the synthesis of new glucose and fatty acids. This compound also induces autophagy by activating the ULK1 complex, which initiates the formation of autophagosomes.
Biochemical and Physiological Effects
In addition to its effects on glucose and lipid metabolism and autophagy, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in certain types of cancer. This compound has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its specificity for AMPK activation, compared to other AMPK activators that may also activate other kinases. This compound has also been found to be effective in vivo, making it a useful tool for studying the physiological effects of AMPK activation. However, this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain experiments. Additionally, the potential for off-target effects and toxicity of this compound should be carefully considered in experimental design.
Direcciones Futuras
There are several potential future directions for research on 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Another area of focus is investigating the potential of this compound as a therapy for metabolic and neurodegenerative diseases, as well as cancer. Additionally, the role of AMPK in aging and lifespan has been an area of increasing interest, and this compound may be a useful tool for studying this relationship. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound, as well as its potential for clinical use.
Métodos De Síntesis
The synthesis of 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 3,5-dichloro-4-ethoxybenzoyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a base, followed by reaction with sodium cyanoborohydride to yield the final product. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been widely used in scientific research to investigate the role of AMPK in various physiological and pathological conditions. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, suggesting its potential as a therapeutic agent for type 2 diabetes. This compound has also been found to induce autophagy, a process that clears damaged organelles and proteins from cells, and may have implications for the treatment of neurodegenerative diseases. Additionally, this compound has been studied for its anti-inflammatory effects and its potential as a cancer therapy.
Propiedades
Fórmula molecular |
C14H15Cl2N3O2S |
|---|---|
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
3,5-dichloro-4-ethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-4-21-11-9(15)5-8(6-10(11)16)12(20)17-14-19-18-13(22-14)7(2)3/h5-7H,4H2,1-3H3,(H,17,19,20) |
Clave InChI |
XYXJDYXJFMWJDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NN=C(S2)C(C)C)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NN=C(S2)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B257404.png)
![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)
![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)